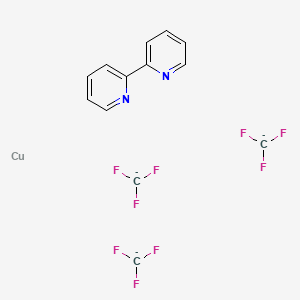![molecular formula C7H3BrClFN2 B13670326 4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrrolo[2,3-b]pyridine core. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
準備方法
The synthesis of 4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of pyrrolo[2,3-b]pyridine derivatives under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, especially in the context of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The compound’s fluorine atom can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
類似化合物との比較
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:
4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: Differing in the position of the halogen atoms, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and potential biological activities.
特性
分子式 |
C7H3BrClFN2 |
|---|---|
分子量 |
249.47 g/mol |
IUPAC名 |
4-bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClFN2/c8-6-3(9)1-11-7-5(6)4(10)2-12-7/h1-2H,(H,11,12) |
InChIキー |
CWPYERXDSKANFB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=CN=C2N1)Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



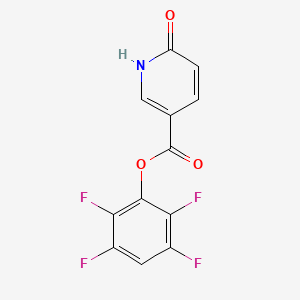
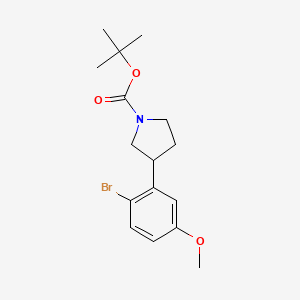

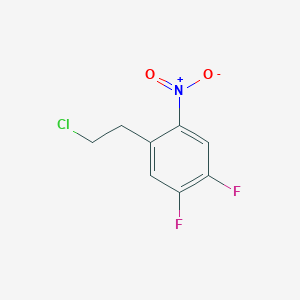
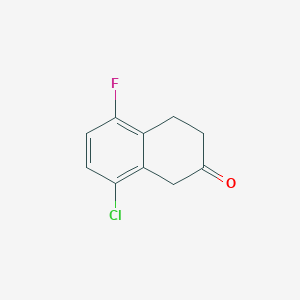

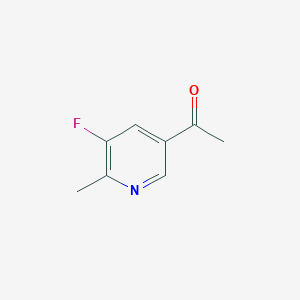
![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
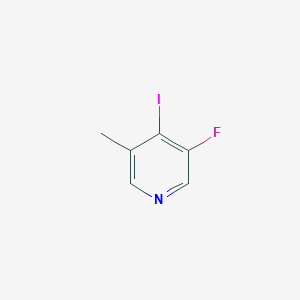
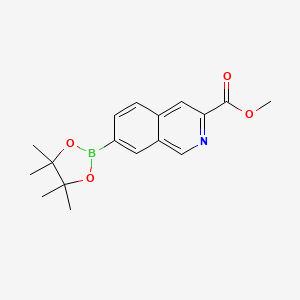
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
